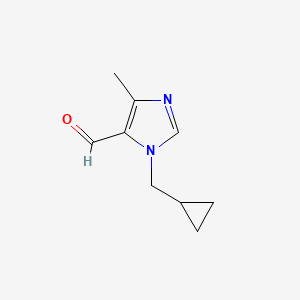
1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a cyclopropylmethyl group and a methyl group attached to the imidazole ring, along with an aldehyde functional group at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropylmethylation of an imidazole precursor. This can be done using cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another approach involves the use of cyclopropylmethyl carbenium ions, which can be generated through the reaction of cyclopropylmethyl halides with strong bases or through photochemical methods .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carboxylic acid
Reduction: 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-methanol
Substitution: Various alkylated or acylated imidazole derivatives
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its imidazole ring, which is a common motif in biologically active molecules.
Industry: Used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-methanol
- 1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carboxylic acid
- 4-Methyl-1H-imidazole-5-carbaldehyde
Uniqueness
1-(Cyclopropylmethyl)-4-methyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and allows for specific interactions with biological targets that are not possible with simpler imidazole derivatives .
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-5-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C9H12N2O/c1-7-9(5-12)11(6-10-7)4-8-2-3-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
WEOGPWRQSLKEGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C=N1)CC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


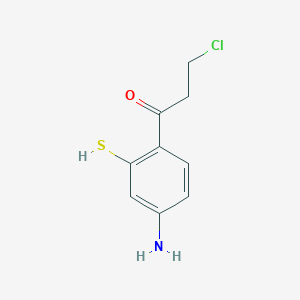
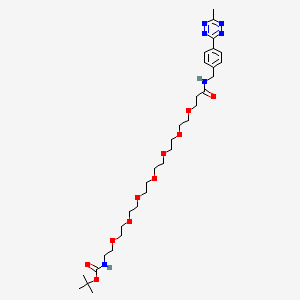
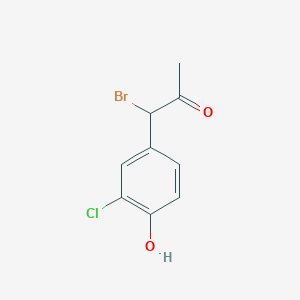

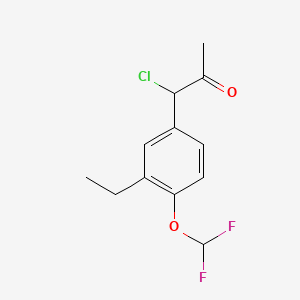
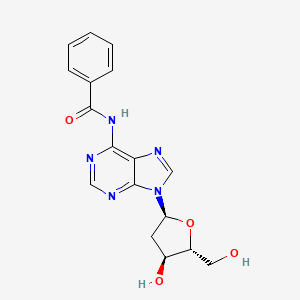
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
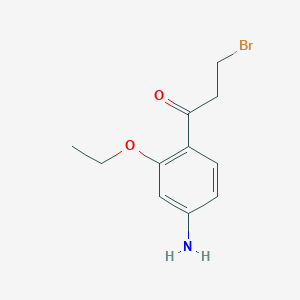

![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
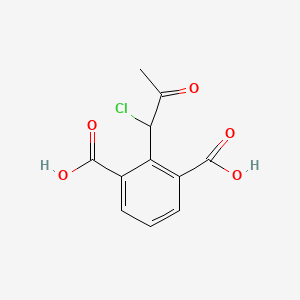
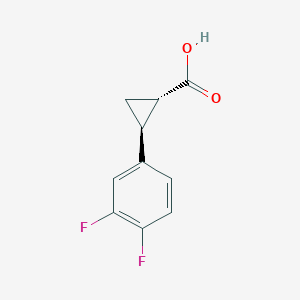
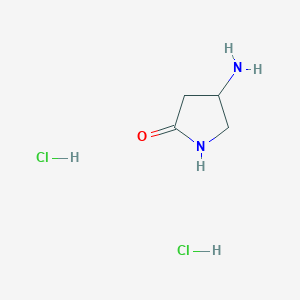
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
